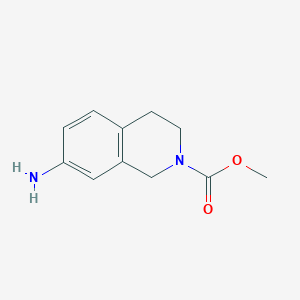![molecular formula C7H11F2N B1430152 7,7-Difluorobicyclo[4.1.0]heptan-3-amine CAS No. 1393572-09-2](/img/structure/B1430152.png)
7,7-Difluorobicyclo[4.1.0]heptan-3-amine
Overview
Description
“7,7-Difluorobicyclo[4.1.0]heptan-3-amine” is a chemical compound with the molecular formula C7H11F2N . It’s a hydrochloride salt and appears as a powder .
Molecular Structure Analysis
The InChI code for “7,7-Difluorobicyclo[4.1.0]heptan-3-amine” is 1S/C7H11F2N.ClH/c8-7(9)5-2-1-4(10)3-6(5)7;/h4-6H,1-3,10H2;1H .Physical And Chemical Properties Analysis
The molecular weight of “7,7-Difluorobicyclo[4.1.0]heptan-3-amine” is 183.63 g/mol . It’s a hydrochloride salt and appears as a powder .Scientific Research Applications
Environmental Remediation and Water Treatment
Amine-functionalized sorbents, including those structurally related to 7,7-Difluorobicyclo[4.1.0]heptan-3-amine, have been highlighted for their effectiveness in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These substances, known for their persistence and potential health risks, have been detected in various water sources. The use of amine-containing sorbents offers an alternative solution for PFAS control in municipal water and wastewater treatment, capitalizing on electrostatic interactions, hydrophobic interactions, and the morphology of the sorbents to achieve removal efficiencies. This approach is crucial for ensuring safe drinking water levels, given the extremely low recommended safe concentrations for PFAS (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Advanced Oxidation Processes for Degradation of Hazardous Compounds
The degradation of nitrogen-containing compounds, including amines and azo dyes, through advanced oxidation processes (AOPs) has been reviewed, highlighting the efficiency of these methods in mineralizing recalcitrant compounds. AOPs, including ozone and Fenton processes, have been shown to be effective against a wide range of nitrogen-containing hazardous compounds, offering a promising alternative for the treatment of effluents containing such pollutants. This is particularly relevant for industries where these compounds are prevalent, such as textiles and agriculture (Bhat & Gogate, 2021).
Catalytic Oxidation in Chemical Industry
Research into the controllable and selective catalytic oxidation of cyclohexene, a process relevant to the structural analogs of 7,7-Difluorobicyclo[4.1.0]heptan-3-amine, has identified potential applications in the synthesis of industrial intermediates. Selective oxidation processes can produce valuable chemical intermediates with varying oxidation states and functional groups. This versatility is key to synthesizing a broad range of products used across the chemical industry, demonstrating the value of research into specific catalysts and oxidation conditions for targeted chemical production (Cao et al., 2018).
Safety And Hazards
properties
IUPAC Name |
7,7-difluorobicyclo[4.1.0]heptan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N/c8-7(9)5-2-1-4(10)3-6(5)7/h4-6H,1-3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIFPMAIIHJUEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)CC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Difluorobicyclo[4.1.0]heptan-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B1430070.png)
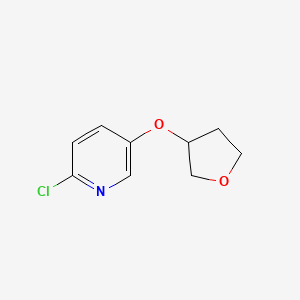
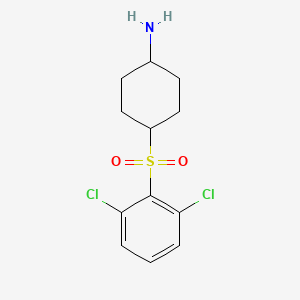
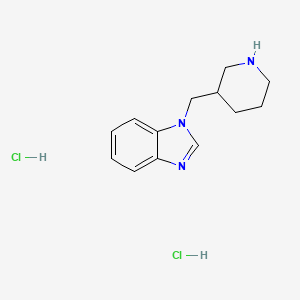
![2-chloro-N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}acetamide](/img/structure/B1430076.png)
![({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine](/img/structure/B1430077.png)
![methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1430078.png)
![methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1430079.png)
![5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1430080.png)
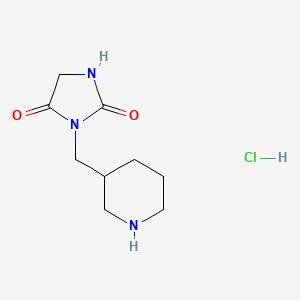
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride](/img/structure/B1430082.png)
![[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride](/img/structure/B1430083.png)
![{[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride](/img/structure/B1430084.png)
